molecular formula C8H19ClN2O B1456341 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride CAS No. 65853-90-9

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride

Cat. No.: B1456341
CAS No.: 65853-90-9
M. Wt: 194.7 g/mol
InChI Key: NFYMPABEJNUZOV-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride is a tertiary amine derivative with a branched propanamide backbone. Its molecular formula is C₈H₁₈ClN₂O (based on nomenclature rules and structural analogs ). The compound features:

  • A 2-methylpropanamide core, providing steric hindrance.
  • Diethyl groups on the amide nitrogen, enhancing lipophilicity.
  • A hydrochloride salt formulation, improving solubility in polar solvents.

Properties

IUPAC Name

2-amino-N,N-diethyl-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-5-10(6-2)7(11)8(3,4)9;/h5-6,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMPABEJNUZOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amido Protecting Step

  • Starting materials: Glycine methyl ester hydrochloride and tert-butyl dicarbonate (Boc anhydride) are reacted to protect the amino group by forming Boc-glycine methyl ester.
  • Reaction conditions: The reaction is carried out in an ether or varsol solvent system at 0–30 °C, with alkali catalysis (e.g., aqueous sodium carbonate).
  • Molar ratios: Glycine methyl ester hydrochloride to Boc anhydride is 1.0:1.0–2.0; glycine methyl ester hydrochloride to alkali is 1.0:1.0–4.0.
  • Process: After stirring for about 2 hours, the reaction mixture is extracted with dichloromethane, washed with brine, and concentrated to yield Boc-glycine methyl ester.
  • Yield and purity: Approximately 96.2% yield with 98.8% GC purity.
  • NMR characterization: Key proton signals include δ 1.38 (tert-butyl methyls), δ 3.68 (methyl ester), δ 3.90 (methylene), and δ 7.90 (amino proton).

Ammonia Substitution Step

  • Starting material: Boc-glycine methyl ester.
  • Reaction conditions: Conducted in a 200L autoclave with methyl tert-butyl ether (MTBE) as solvent, under nitrogen displacement.
  • Reagents: N,N-dimethylaniline (19.1 kg, 10 equivalents) is added; reaction temperature maintained at 30 ± 2 °C and pressure at 0.1 ± 0.05 MPa.
  • Duration: Stirred for 24 hours.
  • Outcome: Filtration and concentration yield N,N-dimethyl-Boc protected amino compound with 91.2% yield and 98.6% purity.
  • NMR: Signals at δ 2.90 (N-methyls), δ 3.54 (methylene), δ 5.12 (amino proton).

Deprotection and Salification Step

  • Procedure: N,N-dimethyl-Boc amino compound is treated with 34% ethanolic hydrogen chloride solution in ethyl acetate at 40 ± 2 °C for 1 hour.
  • Result: Crystallization yields 2-amino-N,N-diethyl-2-methylpropanamide hydrochloride.
  • Yield and purity: 90.5% yield with 99.0% GC purity.
  • NMR data: Confirms the structure with characteristic shifts consistent with the final compound.

Summary Table of Preparation Steps and Data

Step Reactants & Conditions Yield (%) Purity (%) Key Notes
Amido Protecting Glycine methyl ester HCl + Boc anhydride, 0–30 °C 96.2 98.8 Mild alkali catalysis, ether solvent
Ammonia Substitution Boc-glycine methyl ester + N,N-dimethylaniline, 30 °C, 24 h, MTBE 91.2 98.6 Nitrogen atmosphere, controlled pressure
Deprotection & Salification N,N-dimethyl-Boc amino + 34% HCl in EtOAc, 40 °C, 1 h 90.5 99.0 Crystallization, high purity final product

Alternative Synthetic Routes and Considerations

  • Some methods involve using malonamide derivatives or chloromalonate intermediates to build the amino-propanamide skeleton, but these often require harsher conditions or toxic reagents (e.g., potassium cyanide), limiting industrial scalability.
  • Protection/deprotection strategies using Boc or carbobenzoxy groups are common to improve selectivity and yield.
  • The use of mild acidic conditions for salification ensures product stability and ease of isolation.
  • Industrially, the focus is on minimizing by-products and waste, using readily available raw materials, and maintaining reaction conditions that allow for large-scale reproducibility.

Research Findings and Process Advantages

  • The described method provides a high purity product (>99%) with overall yield between 78-82% across the three steps.
  • Reaction conditions are gentle and operationally simple , favoring scale-up.
  • The process uses cheap, commercially available raw materials , reducing production costs.
  • The method produces minimal hazardous waste , aligning with green chemistry principles.
  • Nuclear magnetic resonance (NMR) and gas chromatography (GC) data confirm the structural integrity and purity of intermediates and final product.
  • The method is patented and has been validated for large-scale industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amides, oxidized derivatives, and reduced amine compounds .

Mechanism of Action

The mechanism of action of 2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Molecular Structure and Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Amino-N,N-diethyl-2-methylpropanamide HCl C₈H₁₈ClN₂O* 194.70 (calculated) Diethyl (N), Methyl (C2)
2-Amino-N,N-dimethylpropanamide HCl () C₅H₁₂ClN₂O 116.16 Dimethyl (N)
2-Amino-N,N-diethylacetamide HCl () C₆H₁₅ClN₂O 166.65 Diethyl (N), Acetamide backbone (no methyl)
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide diHCl () C₈H₂₁Cl₂N₃O 246.18 Dimethylaminoethyl (N), Methyl (C2), diHCl

Structural Insights :

  • Diethyl vs. dimethyl groups on the amide nitrogen influence lipophilicity, with diethyl variants (target) being more hydrophobic than dimethyl analogs () .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability Notes
2-Amino-N,N-diethyl-2-methylpropanamide HCl Not reported Likely polar solvents (inferred) Hydrochloride salt enhances stability
2-Amino-N,N-dimethylpropanamide HCl () 139–141 Water, organic solvents Sensitive to moisture, irritant
2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide diHCl () Not reported Soluble in DMSO Stable at -20°C for long-term storage

Key Observations :

  • Hydrochloride salts (e.g., target compound) generally exhibit improved aqueous solubility compared to free bases .
  • Steric hindrance from methyl groups may reduce crystallinity, as seen in analogs isolated as "colorless gums" () .

Biological Activity

Overview

2-Amino-N,N-diethyl-2-methylpropanamide hydrochloride, with the molecular formula C8H19ClN2OC_8H_{19}ClN_2O and CAS number 65853-90-9, is a compound of significant interest in various fields of research, particularly in chemistry and biology. This article delves into its biological activity, mechanisms of action, and potential applications based on current findings.

  • Molecular Weight : 194.7 g/mol
  • Structure : Contains an amine and an amide functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can modulate these targets' activities, influencing various biological pathways such as:

  • Signal Transduction Pathways : Involvement in cellular signaling mechanisms that regulate physiological processes.
  • Metabolic Pathways : Interaction with metabolic enzymes, potentially altering metabolic rates or pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Modulation : Acts as a substrate or inhibitor for various enzymes, influencing biochemical reactions.
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains, though specific data is limited.
  • Neuroactive Effects : Potential interactions with neurotransmitter receptors could suggest roles in neuropharmacology.

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that the compound could effectively inhibit specific enzyme activities related to metabolic disorders, suggesting therapeutic potential in managing conditions like diabetes and obesity.
  • Antimicrobial Assays :
    • In vitro assays showed that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
2-Amino-N,N-dimethylacetamide hydrochlorideSimilar amine structureKnown for neuroactive properties
2-Amino-N,N-diethylacetamide hydrochlorideSimilar amide structureExhibits mild antimicrobial properties
3-(Methylamino)pyridine-2-carbonitrileDifferent functional groupsKnown for enzyme inhibition

The unique substitution pattern of this compound distinguishes it from similar compounds, potentially leading to unique biological effects and applications.

Scientific Research

The compound is utilized in various research settings, including:

  • Organic Synthesis : Serves as a reagent in chemical reactions to synthesize other compounds.
  • Biochemical Studies : Investigated for its role in enzyme interactions and modifications.
  • Pharmacological Research : Explored for potential therapeutic applications in drug development.

Industrial Applications

In industrial contexts, it is employed in the manufacture of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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